molecular formula C15H18N2O2S B14200330 4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid CAS No. 860495-79-0

4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid

Cat. No.: B14200330
CAS No.: 860495-79-0
M. Wt: 290.4 g/mol
InChI Key: SCDWMEZPRJGJCF-VIFPVBQESA-N
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Description

4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid is a complex organic compound featuring a thiazole ring, a benzoic acid moiety, and a dimethylaminoethyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The dimethylaminoethyl group may enhance its solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . Compared to these compounds, 4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid may exhibit unique properties due to its specific functional groups and structural configuration. For example, its benzoic acid moiety may confer additional biological activity or influence its pharmacokinetic profile.

Properties

CAS No.

860495-79-0

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-[2-[(1S)-1-(dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C15H18N2O2S/c1-9(17(3)4)14-16-13(10(2)20-14)11-5-7-12(8-6-11)15(18)19/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1

InChI Key

SCDWMEZPRJGJCF-VIFPVBQESA-N

Isomeric SMILES

CC1=C(N=C(S1)[C@H](C)N(C)C)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=C(N=C(S1)C(C)N(C)C)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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